1-Bromo-1,2-difluoroethene
Overview
Description
1-Bromo-1,2-difluoroethene, also known as (Z)-1-Bromo-1,2-difluoroethene, is a chemical compound with the molecular formula CHBrF . It has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), and fluorine (F) atoms . The exact structure can be viewed in 3D models provided by chemical databases .Physical and Chemical Properties Analysis
This compound has an average mass of 142.930 Da and a monoisotopic mass of 141.922958 Da . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Cross-Metathesis Reactions
1-Bromo-1,2-difluoroethene is effectively used in cross-metathesis reactions. A study by Yamamoto and Shimoda (2016) highlights its use as a fluoride source in the synthesis of various bromo-, chloro-, or fluoroalkenes with high Z-selectivities, emphasizing its utility in the synthesis of biologically active compounds (Hisashi Yamamoto & Yasushi Shimoda, 2016).
Synthesis of Natural Products
Ghasemi, Antunes, and Organ (2004) utilized this compound in the modular synthesis of natural products like cis and trans bupleurynol. This approach significantly simplifies the synthesis process, using queued cross-coupling reactions with Pd catalysis (Haleh Ghasemi, Luis M Antunes & Michael G Organ, 2004).
Synthesis of Fluorine-Containing Compounds
Chen, Xu, and Qing (2021) reported the synthesis of 1-bromo-1-fluoroalkanes via photoredox catalysis with dibromofluoromethane and unactivated alkenes. This method demonstrates the potential of this compound in creating various fluorine-containing compounds (Feng Chen, Xiuhua Xu & F. Qing, 2021).
Fire Suppression Applications
Zou, Vahdat, and Collins (2001) explored the fire suppression efficiencies of bromoalkene/nitrogen gaseous mixtures, showing that 1-bromo-1-propene and related compounds like this compound can significantly improve the effectiveness of nitrogen in fire suppression (Yong Zou, †. A. Nader Vahdat & M. Collins, 2001).
Organic Synthesis
Novikov and Sampson (2005) demonstrated that 1-Bromo-1-lithioethene, derived from this compound, can be effectively used in organic synthesis, especially in 1,2-addition reactions with various aldehydes and ketones (Y. Novikov & P. Sampson, 2005).
Building Block for Fluorine Compounds
Dmowski (2011) reviewed the synthetic applications of this compound, noting its importance in the preparation of fluorine, particularly CF3 group containing compounds, through organometallic and free radical reactions (Wojciech Dmowski, 2011).
Safety and Hazards
While specific safety and hazard data for 1-Bromo-1,2-difluoroethene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
1-bromo-1,2-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBMUIOKYTYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343239 | |
Record name | 1-bromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358-99-6 | |
Record name | 1-bromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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